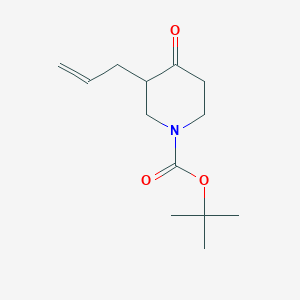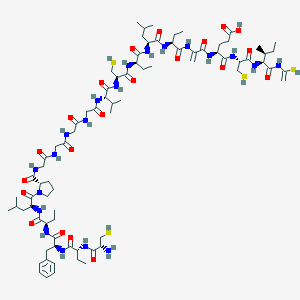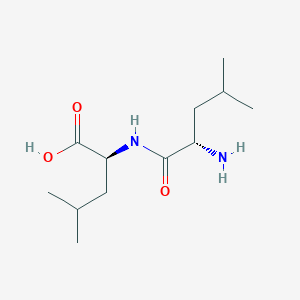
Mono-(1S)-(+)-Menthyl Phthalate
描述
Mono-(1S)-(+)-Menthyl Phthalate is not directly discussed in the provided papers. However, phthalates in general are a class of chemicals widely used in various applications, including personal care products, as indicated by the study exploring the relationship between personal care product use and urinary levels of phthalate metabolites . This suggests that Mono-(1S)-(+)-Menthyl Phthalate could potentially be found in similar applications due to its phthalate structure.
Synthesis Analysis
The synthesis of phthalate derivatives can involve various chemical reactions. For instance, the metal salts of mono(hydroxyethoxyethyl)phthalate were prepared by reacting phthalic anhydride with diethylene glycol and metal acetate . This method could potentially be adapted for the synthesis of Mono-(1S)-(+)-Menthyl Phthalate by using menthol as a starting material in a similar esterification reaction.
Molecular Structure Analysis
The molecular structure of phthalates can significantly influence their physical and chemical properties. The study on the photophysical properties of a zinc phthalocyanine derivative provides insights into the molecular structure through the investigation of its photophysical properties and the formation of H-type aggregates . Although this paper does not directly discuss Mono-(1S)-(+)-Menthyl Phthalate, the principles of molecular interactions and structure-property relationships are relevant.
Chemical Reactions Analysis
Phthalates can undergo various chemical reactions, including those influenced by their use in products. The study on personal care products indicates that phthalate metabolites can be detected in human urine, suggesting that these compounds can undergo biotransformation reactions in the human body . The specific chemical reactions of Mono-(1S)-(+)-Menthyl Phthalate would depend on its unique structure, which is not detailed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of phthalates can be studied using various analytical techniques. For example, the inner-shell excitation spectroscopy of polymer and monomer isomers of dimethyl phthalate provides insights into the electronic structure and potential for analytical applications . Similarly, the metal-containing polyurethanes based on divalent metal salts of mono(hydroxyethoxyethyl)phthalate were characterized by a range of techniques, including FT-IR, NMR, UV spectra, TGA, DSC, and solubility studies . These methods could be applied to Mono-(1S)-(+)-Menthyl Phthalate to determine its properties.
科学研究应用
Phthalates in Environmental and Human Health Monitoring
Phthalates, including compounds like Mono-(1S)-(+)-Menthyl Phthalate, are widely used as plasticizers in various consumer products. Their widespread use has led to environmental and human exposure, prompting research into their effects and distribution:
Human Exposure Assessment : Studies have explored the presence of phthalate metabolites in human urine samples. Phthalates like Mono-(1S)-(+)-Menthyl Phthalate are metabolized and excreted, and their levels in urine can indicate human exposure levels (Fromme et al., 2007).
Environmental Occurrences : Research has also looked at the presence of phthalate monoesters in indoor environments, such as house dust. This demonstrates the widespread occurrence of these compounds due to their use in consumer products (Liu et al., 2019).
Health Implications : Various studies have investigated the potential health implications of phthalate exposure, including their possible association with diseases like cancer and diabetes. For example, research has explored the connection between phthalate exposure and breast cancer risk (López-Carrillo et al., 2009).
Metabolic Pathways and Toxicity : Understanding how phthalates are metabolized in the human body and their potential toxicity is another significant area of research. This includes studies on how phthalates may affect DNA integrity in human sperm, indicating the potential reproductive toxicity of these compounds (Duty et al., 2002).
Monitoring Techniques : Development of analytical methods for detecting and quantifying phthalate metabolites in biological and environmental samples is crucial for monitoring exposure and assessing potential risks. Techniques like solid-phase extraction and high-performance liquid chromatography have been utilized for this purpose (Suzuki et al., 2001).
安全和危害
Phthalates are known to pose potential health risks, including endocrine disruption5. However, the specific safety and hazards associated with Mono-(1S)-(+)-Menthyl Phthalate are not detailed in the available literature.
未来方向
There is a great emphasis on developing efficient technologies for removing harmful phthalates from the environment1. However, specific future directions for research on Mono-(1S)-(+)-Menthyl Phthalate are not detailed in the available literature.
Please note that this analysis is based on the available literature and may not be comprehensive due to the limited information specifically on Mono-(1S)-(+)-Menthyl Phthalate.
属性
IUPAC Name |
2-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O4/c1-11(2)13-9-8-12(3)10-16(13)22-18(21)15-7-5-4-6-14(15)17(19)20/h4-7,11-13,16H,8-10H2,1-3H3,(H,19,20)/t12-,13+,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFJPDHXAWVDSA-ZENOOKHLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OC(=O)C2=CC=CC=C2C(=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]([C@H](C1)OC(=O)C2=CC=CC=C2C(=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mono-(1S)-(+)-Menthyl Phthalate | |
CAS RN |
53623-42-0 | |
| Record name | (+)-mono-(1S)-Menthyl phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



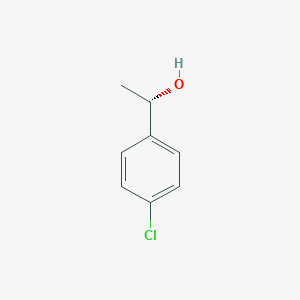

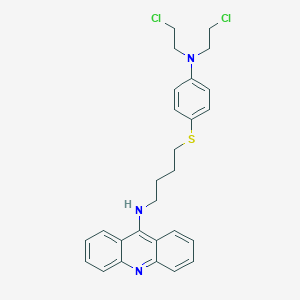
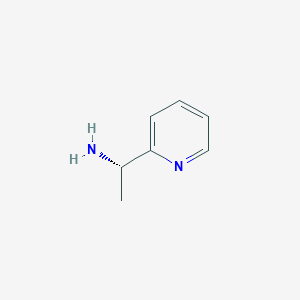


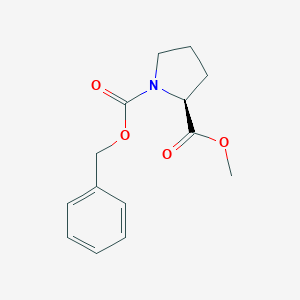


![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)
